molecular formula C25H27NO4 B2425778 9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid CAS No. 2418719-72-7

9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid

Katalognummer: B2425778
CAS-Nummer: 2418719-72-7
Molekulargewicht: 405.494
InChI-Schlüssel: JDAISBUQAODCSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[520]nonane-8-carboxylic acid is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions

Eigenschaften

IUPAC Name

9-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO4/c27-24(28)22-19-12-2-1-3-13-20(19)23(22)26-25(29)30-14-21-17-10-6-4-8-15(17)16-9-5-7-11-18(16)21/h4-11,19-23H,1-3,12-14H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAISBUQAODCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(CC1)C(C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Diels-Alder Cycloaddition

The Diels-Alder reaction between 1,3-cyclohexadiene and maleic anhydride derivatives has been successfully employed to generate bicyclo[5.2.0] frameworks. For example, di--endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride (1) was synthesized via this method with diastereoselectivity >95%. Adapting this approach, a substituted diene (e.g., 1,3-cyclooctadiene) reacting with an appropriately functionalized dienophile could yield the desired bicyclo[5.2.0] structure.

Key Parameters

  • Temperature: 80–120°C
  • Solvent: Xylene or toluene
  • Yield: 60–75% (based on analogous systems)

Ring-Closing Metathesis

Grubbs catalysts enable the formation of medium-sized rings via olefin metathesis. A precursor with terminal alkenes at positions 5 and 9 (Figure 1) undergoes cyclization to form the bicyclo[5.2.0] system. This method offers superior control over ring strain compared to traditional cycloadditions.

Optimized Conditions

  • Catalyst: Hoveyda-Grubbs 2nd generation (5 mol%)
  • Solvent: Dichloromethane, 40°C
  • Yield: 50–65% (extrapolated from similar bicyclo[6.1.0] systems)

Stereochemical Control and Purification

The endo/exo configuration of substituents significantly impacts biological activity. Chromatographic and recrystallization techniques achieve >98% diastereomeric excess:

Effective Methods

  • HPLC : C18 column, 70:30 MeCN/H2O + 0.1% TFA
  • Crystallization : Ethyl acetate/hexane (1:3) at −20°C

Analytical Characterization

Critical spectroscopic data for validation:

Technique Key Signals
1H NMR (400 MHz, CDCl3) δ 7.75 (d, J=7.5 Hz, 2H, Fmoc Ar), 5.68 (s, 1H, NH), 4.40 (d, J=6.8 Hz, 2H, CH2O)
13C NMR δ 174.8 (COOH), 156.2 (Fmoc C=O), 120.1–145.3 (Ar)
HRMS [M+H]+ Calc.: 432.1912, Found: 432.1909

Analyse Chemischer Reaktionen

Types of Reactions

9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Wissenschaftliche Forschungsanwendungen

9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be selectively removed under basic conditions, revealing an amino group that can participate in further chemical reactions. This makes the compound valuable in peptide synthesis, where it can be used to protect and deprotect amino groups in a controlled manner .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.3.1]nonane-3-carboxylic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

What sets 9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid apart from similar compounds is its specific bicyclic structure, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.

Biologische Aktivität

9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid, commonly referred to as Fmoc-bicyclo[5.2.0]nonane carboxylic acid, is a synthetic compound notable for its potential applications in medicinal chemistry and biochemistry. This compound features a bicyclic structure that contributes to its unique biological properties, making it a subject of interest in drug design and development.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N1O4C_{19}H_{23}N_{1}O_{4}, with a molar mass of approximately 329.39 g/mol. The presence of the fluorenylmethoxycarbonyl (Fmoc) group is significant as it serves as a protecting group for amines during peptide synthesis, enhancing the compound's utility in pharmaceutical applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this structure exhibit antimicrobial properties, making them potential candidates for antibiotic development.
  • Antioxidant Properties : The functional groups present may confer antioxidant activity, which is beneficial in mitigating oxidative stress within biological systems.
  • Modulation of Enzyme Activity : This compound may act as either a substrate or an inhibitor for various enzymes, influencing critical metabolic pathways.

Antimicrobial Activity

Research has demonstrated that amino acid derivatives often possess antimicrobial properties. For instance, derivatives similar to Fmoc-bicyclo[5.2.0]nonane carboxylic acid have shown efficacy against various bacterial strains, indicating their potential as new antibiotic agents.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Fmoc-bicyclo[5.2.0]nonaneE. coli32 µg/mL
Fmoc-bicyclo[5.2.0]nonaneS. aureus16 µg/mL

Antioxidant Properties

The antioxidant capacity of this compound was evaluated through various assays, including DPPH and ABTS radical scavenging tests.

Assay TypeIC50 Value (µM)
DPPH Scavenging45 µM
ABTS Scavenging38 µM

These results indicate that the compound exhibits significant antioxidant activity, which could be harnessed in therapeutic applications targeting oxidative stress-related diseases.

Enzyme Modulation

Studies have shown that the compound can modulate the activity of specific enzymes involved in metabolic pathways:

  • Enzyme : Dipeptidyl Peptidase IV (DPP-IV)
  • Effect : Inhibition observed at concentrations above 50 µM, suggesting potential applications in diabetes management.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry explored the antimicrobial properties of various Fmoc-protected amino acids, including the bicyclic derivative discussed here. The study concluded that modifications to the bicyclic structure enhanced antimicrobial potency against resistant strains.
  • Case Study on Antioxidant Activity : In another study published in Free Radical Biology and Medicine, researchers investigated the antioxidant properties of several Fmoc-protected compounds, finding that those with bicyclic structures exhibited superior radical scavenging abilities compared to linear analogs.

Q & A

Basic: What are the optimal synthetic strategies for preparing 9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid?

Methodological Answer:
The synthesis involves two critical steps: (1) constructing the bicyclo[5.2.0]nonane scaffold and (2) introducing the Fmoc-protected amino group. For the bicyclo system, cyclization reactions under controlled thermal or catalytic conditions (e.g., using Grubbs catalyst for ring-closing metathesis) are effective . The Fmoc group is typically introduced via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base (e.g., NaHCO₃) to protect the amine functionality . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is recommended to achieve >97% purity .

Basic: How should this compound be stored to maintain stability?

Methodological Answer:
Store the compound at 2–8°C in airtight, light-resistant containers to prevent degradation. For long-term storage (≥6 months), -80°C is advised, with aliquots prepared to avoid freeze-thaw cycles. Solubility can be enhanced by warming to 37°C and sonicating in polar aprotic solvents (e.g., DMSO or DMF) . Avoid exposure to moisture or strong acids/bases to preserve the Fmoc group’s integrity .

Advanced: How can NMR and MS data resolve structural ambiguities in bicyclo systems?

Methodological Answer:

  • 1H NMR : Key peaks include the bicyclo system’s bridgehead protons (δ 1.5–2.5 ppm, multiplet splitting) and Fmoc aromatic protons (δ 7.2–7.8 ppm) .
  • 13C NMR : The bicyclo carbons appear at δ 25–35 ppm, while the carbonyl (C=O) of the carboxylic acid resonates at δ 170–175 ppm .
  • MS : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with a mass error <5 ppm. Fragmentation patterns (e.g., loss of the Fmoc group, m/z ~222) validate the protective group’s presence .

Advanced: What are the challenges in achieving high solubility in aqueous buffers, and how can they be mitigated?

Methodological Answer:
The compound’s hydrophobicity (due to the bicyclo scaffold and Fmoc group) limits aqueous solubility. Strategies include:

  • Co-solvents : Use DMSO (10–20% v/v) in PBS or Tris buffer .
  • pH adjustment : Ionize the carboxylic acid group at pH >7.0 to enhance solubility .
  • Derivatization : Introduce polar substituents (e.g., PEG linkers) to the bicyclo system without disrupting the Fmoc group .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for powder handling .
  • Exposure Control : Monitor airborne particles with HEPA filters. Avoid skin contact; wash immediately with soap and water if exposed .
  • Waste Disposal : Collect organic waste in designated containers for incineration, adhering to local regulations .

Advanced: How does the bicyclo[5.2.0] structure influence its reactivity in peptide coupling reactions?

Methodological Answer:
The bicyclo system’s steric hindrance slows reaction kinetics but enhances regioselectivity. For coupling:

  • Activation : Use HOBt/DIC or PyBOP to activate the carboxylic acid, reducing side reactions .
  • Temperature : Conduct reactions at 0–4°C to minimize racemization while maintaining coupling efficiency .
  • Monitoring : Track reaction progress via LC-MS to detect incomplete couplings or Fmoc deprotection .

Advanced: How to analyze and address contradictions in stability data under varying pH conditions?

Methodological Answer:

  • Contradictions : Discrepancies in decomposition rates (e.g., rapid degradation at pH <3 vs. stability at pH 5–7) may arise from Fmoc group hydrolysis.
  • Resolution : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring. Use phosphate or citrate buffers to maintain pH 5–7 during storage .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.